molecular formula C17H14O4S B12727128 (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide CAS No. 112930-64-0

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide

Cat. No.: B12727128
CAS No.: 112930-64-0
M. Wt: 314.4 g/mol
InChI Key: MGHYVISLVCDVKF-NTEUORMPSA-N
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Description

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a dibenzo(b,e)thiepin core, which is a bicyclic structure containing sulfur, and a propionic acid moiety. The S,S-dioxide designation indicates the presence of two sulfone groups, which significantly influence the compound’s chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo(b,e)thiepin Core: This step involves the cyclization of appropriate precursors to form the dibenzo(b,e)thiepin structure. This can be achieved through a series of condensation and cyclization reactions under controlled conditions.

    Introduction of the Propionic Acid Moiety: The propionic acid group is introduced via a reaction with a suitable reagent, such as a Grignard reagent or an organolithium compound, followed by oxidation to form the carboxylic acid.

    Oxidation to Form S,S-Dioxide: The final step involves the oxidation of the sulfur atom to form the sulfone groups. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can occur at the sulfur atom or other reactive sites.

    Reduction: Reduction reactions can target the sulfone groups, converting them back to sulfides.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.

    Addition: Addition reactions can occur at the double bond in the propionic acid moiety.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, alkylating agents, nucleophiles such as amines or thiols.

    Addition Reagents: Hydrogen, halogens, and other electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides

Scientific Research Applications

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide involves its interaction with specific molecular targets and pathways. The sulfone groups and aromatic rings play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Dibenzo(b,e)thiepin Derivatives: Compounds with similar dibenzo(b,e)thiepin cores but different functional groups.

    Propionic Acid Derivatives: Compounds with similar propionic acid moieties but different aromatic or heterocyclic cores.

    Sulfone Compounds: Compounds with similar sulfone groups but different overall structures.

Uniqueness

(E)-3-(6,11-Dihydrodibenzo(b,e)thiepin-11-ylidene)propionic acid S,S-dioxide is unique due to its combination of a dibenzo(b,e)thiepin core, a propionic acid moiety, and two sulfone groups. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific applications.

Properties

CAS No.

112930-64-0

Molecular Formula

C17H14O4S

Molecular Weight

314.4 g/mol

IUPAC Name

(3E)-3-(5,5-dioxo-6H-benzo[c][1]benzothiepin-11-ylidene)propanoic acid

InChI

InChI=1S/C17H14O4S/c18-17(19)10-9-14-13-6-2-1-5-12(13)11-22(20,21)16-8-4-3-7-15(14)16/h1-9H,10-11H2,(H,18,19)/b14-9+

InChI Key

MGHYVISLVCDVKF-NTEUORMPSA-N

Isomeric SMILES

C1C2=CC=CC=C2/C(=C\CC(=O)O)/C3=CC=CC=C3S1(=O)=O

Canonical SMILES

C1C2=CC=CC=C2C(=CCC(=O)O)C3=CC=CC=C3S1(=O)=O

Origin of Product

United States

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